

Arachidonoyl Serinol mechanism of action

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Compound of Interest

Compound Name: *Arachidonoyl Serinol*

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An In-depth Technical Guide on the Core Mechanism of Action of **Arachidonoyl Serinol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonoyl Serinol, also known as N-arachidonoyl-L-serine (ARA-S), is an endogenous endocannabinoid-like lipid that was first isolated from bovine brain.[1][2] It is a structural analogue of the well-characterized endocannabinoid 2-arachidonoylglycerol (2-AG), with the sn-2 oxygen in the glycerol moiety of 2-AG being replaced by a nitrogen atom.[3][4] While structurally similar to endocannabinoids, **Arachidonoyl Serinol** exhibits a unique pharmacological profile, interacting with multiple targets within and outside the classical endocannabinoid system. Its multifaceted mechanism of action, encompassing enzyme inhibition, receptor modulation, and direct effects on ion channels, makes it a molecule of significant interest for therapeutic development. This guide provides a comprehensive overview of the known mechanisms of action of **Arachidonoyl Serinol**, supported by quantitative data, experimental methodologies, and visual representations of its key signaling pathways.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data regarding the interaction of **Arachidonoyl Serinol** with its various molecular targets.

Target Enzyme/Receptor/Channel	Parameter	Value	Species/System	Reference
Monoacylglycerol Lipase (MAGL)	IC50	73 μ M	Rat Brain Cytosol ([3H]2-oleoylglycerol hydrolysis)	[5]
Fatty Acid Amide Hydrolase (FAAH)	IC50	~70 μ M	Rat Brain Membranes ([3H]anandamide hydrolysis)	[5][6]
Cannabinoid Receptor 1 (CB1)	Activity	Weak Agonist (at least a log less potent than 2-AG)	CHO cells expressing CB1	[4][5]
Binding Affinity	Very Weak (<1% of anandamide's potency)	Not Specified	[1][2]	
Cannabinoid Receptor 2 (CB2)	Binding Affinity	No significant binding	Not Specified	[1][2]
Transient Receptor Potential Vanilloid 1 (TRPV1)	Binding Affinity	No significant binding	Not Specified	[1][2][7]
Large Conductance Ca ²⁺ -activated K ⁺ (BKCa) Channel	pEC50	5.63 (L-enantiomer), 5.32 (D-enantiomer)	HEK 293 cells expressing human BKCa α -subunit	[7]
Small Mesenteric Arteries	pEC50	5.49 (intact), 5.14 (denuded)	Rat	[7]

(Vasorelaxation)

Small Mesenteric

Arteries

(Contraction with

KCl)

pEC50

5.48 (intact),

4.82 (denuded)

Rat

[7]

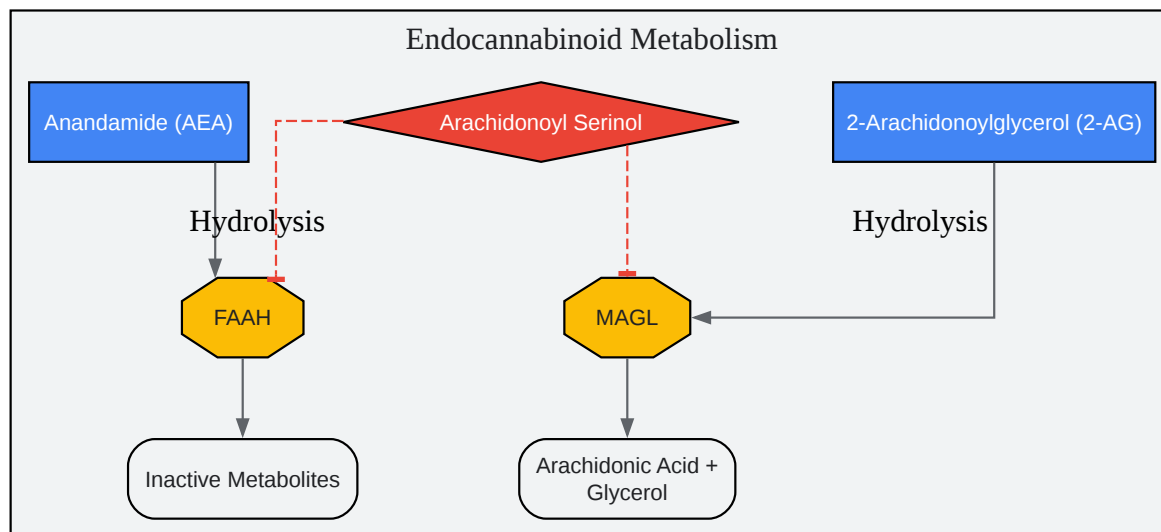
Core Mechanisms of Action

The mechanism of action of **Arachidonoyl Serinol** is complex, involving the inhibition of key enzymes in the endocannabinoid system, weak interactions with cannabinoid receptors, and direct modulation of ion channels.

Inhibition of Endocannabinoid Degrading Enzymes

Arachidonoyl Serinol acts as an inhibitor of two major enzymes responsible for the degradation of endocannabinoids: Monoacylglycerol Lipase (MAGL) and Fatty Acid Amide Hydrolase (FAAH).[5]

- Monoacylglycerol Lipase (MAGL): MAGL is the primary enzyme responsible for the hydrolysis of the endocannabinoid 2-AG into arachidonic acid and glycerol.[8] **Arachidonoyl Serinol** inhibits MAGL with an IC50 value of 73 µM, although it is a weaker inhibitor than 2-AG itself.[5] By inhibiting MAGL, **Arachidonoyl Serinol** can potentially increase the levels of endogenous 2-AG, thereby enhancing endocannabinoid signaling.[9]
- Fatty Acid Amide Hydrolase (FAAH): FAAH is the main enzyme that degrades the endocannabinoid anandamide (AEA).[10][11] **Arachidonoyl Serinol** also inhibits the hydrolysis of anandamide with an IC50 value of approximately 70 µM.[5][6] This dual inhibition of both major endocannabinoid-degrading enzymes is a notable characteristic of its mechanism.



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Figure 1. Inhibition of endocannabinoid degradation pathways by **Arachidonoyl Serinol**.

Receptor and Ion Channel Interactions

Arachidonoyl Serinol's interactions extend beyond enzyme inhibition to direct effects on cannabinoid receptors and other ion channels.

- **Cannabinoid Receptors (CB1 and CB2):** It is considered a weak agonist at the CB1 receptor, with a potency at least ten times lower than that of 2-AG.[4] It binds very weakly to both CB1 and CB2 receptors.[1][2] This suggests that many of its physiological effects may occur through mechanisms independent of these classical cannabinoid receptors.
- **Putative Novel Cannabinoid Receptor (GPR55):** Some of the effects of **Arachidonoyl Serinol**, such as the stimulation of MAP kinase and Akt phosphorylation, parallel those of abnormal cannabidiol (Abn-CBD), a compound suggested to act on a novel, G-protein-coupled, non-CB1/CB2 receptor.[1][2] GPR55 has been suggested as a potential candidate receptor.[12]
- **Large Conductance Ca²⁺-Activated K⁺ (BKCa) Channels:** **Arachidonoyl Serinol** is an activator of BKCa channels.[7] This activation is likely responsible for its endothelium-

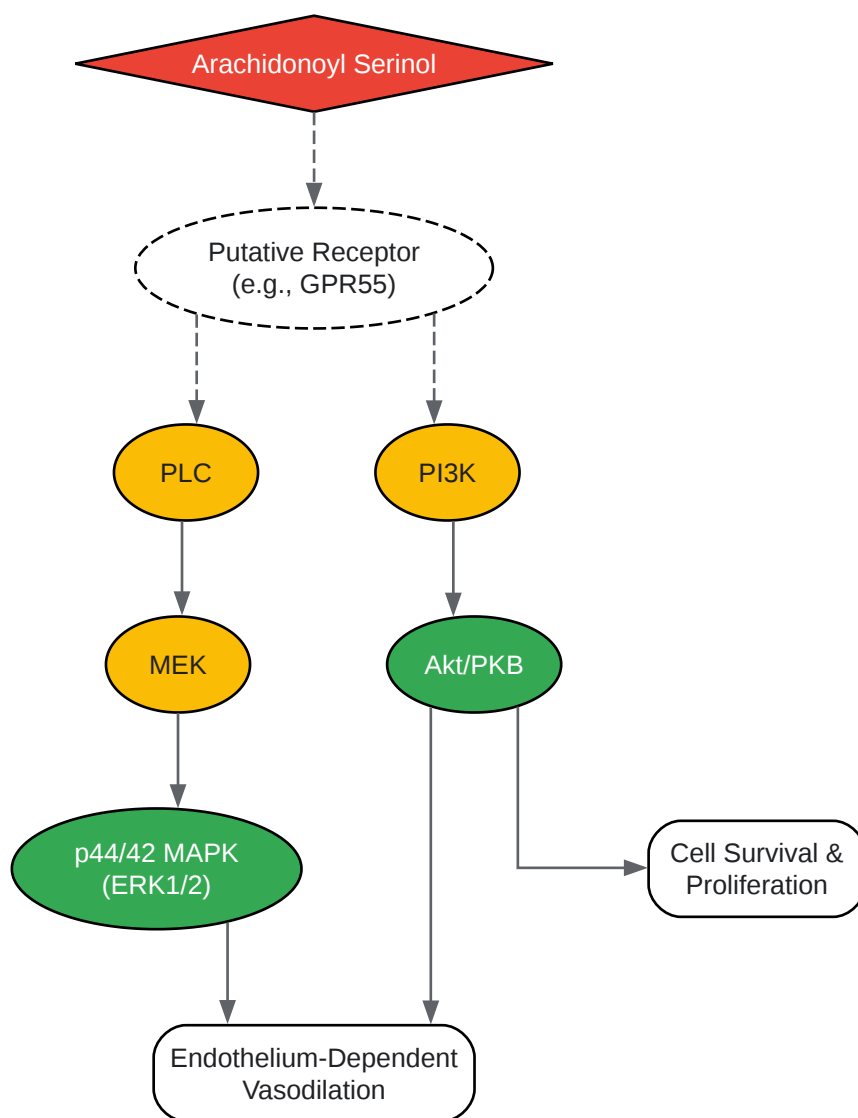
independent vasorelaxant effects. The effect is not stereoselective, as both L- and D-enantiomers enhance the outward K⁺ current with similar potency.^[7] The mechanism appears to be indirect, possibly involving modulation of membrane lipids, as the effect is lost after cholesterol depletion and restored upon its replenishment.^[7]

- N-Type Ca²⁺ Channels: In sympathetic neurons, **Arachidonoyl Serinol** produces a rapid and reversible augmentation of N-type Ca²⁺ channel currents.^{[13][14]} This effect is voltage-dependent and results from a hyperpolarizing shift in the channel's activation curve.^[13] Importantly, this action appears to be independent of G-protein-coupled receptors.^{[13][14]}

Downstream Signaling Pathways

Arachidonoyl Serinol has been shown to modulate several key intracellular signaling cascades, particularly in the vascular endothelium.

- MAP Kinase and Akt/PKB Pathway: It stimulates the phosphorylation of p44/42 mitogen-activated protein (MAP) kinase and protein kinase B (Akt) in cultured endothelial cells.^{[1][2]} These pathways are crucial for cell survival, proliferation, and angiogenesis.
- Anti-inflammatory Effects: **Arachidonoyl Serinol** suppresses the lipopolysaccharide (LPS)-induced formation of tumor necrosis factor-alpha (TNF- α) in macrophages.^{[1][2]} This effect is observed even in mice lacking CB1 or CB2 receptors, providing strong evidence for a mechanism of action independent of these receptors.^[1]



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Figure 2. Postulated downstream signaling pathways activated by **Arachidonoyl Serinol**.

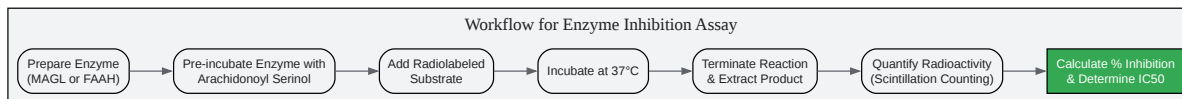
Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of the key experimental protocols used to characterize the mechanism of action of **Arachidonoyl Serinol**.

Enzyme Inhibition Assays (MAGL and FAAH)

This protocol is designed to determine the inhibitory potency (IC₅₀) of **Arachidonoyl Serinol** on MAGL and FAAH activity.

- Source of Enzymes:
 - MAGL: Cytosolic fractions from rat brain homogenates are typically used.
 - FAAH: Membrane fractions (microsomes) from the same homogenates are used as the source for FAAH.
- Substrates:
 - Radiolabeled substrates are used for sensitive detection. For MAGL, [3H]2-oleoylglycerol is a common choice. For FAAH, [3H]anandamide is used.
- Procedure:
 - The enzyme preparation (cytosol for MAGL or membranes for FAAH) is pre-incubated for a set time (e.g., 10-15 minutes) at a physiological temperature (e.g., 37°C) with varying concentrations of **Arachidonoyl Serinol** (or vehicle control).
 - The reaction is initiated by adding the radiolabeled substrate.
 - The mixture is incubated for a specific duration (e.g., 30 minutes) to allow for enzymatic hydrolysis.
 - The reaction is terminated, often by adding an organic solvent mixture (e.g., chloroform/methanol).
 - The hydrolyzed product (e.g., [3H]oleic acid or [3H]ethanolamine) is separated from the unhydrolyzed substrate using liquid-liquid extraction or chromatography.
 - The amount of radioactivity in the product phase is quantified using liquid scintillation counting.
 - The percentage of inhibition at each concentration of **Arachidonoyl Serinol** is calculated relative to the vehicle control, and the data are fitted to a dose-response curve to determine the IC₅₀ value.



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